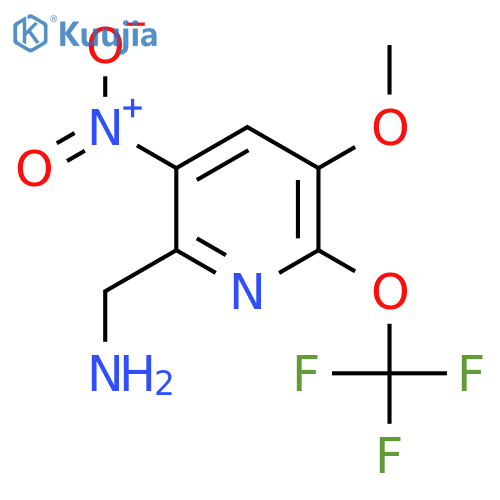Cas no 1806182-37-5 (2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine)

1806182-37-5 structure
商品名:2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine
CAS番号:1806182-37-5
MF:C8H8F3N3O4
メガワット:267.16203212738
CID:4837469
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H8F3N3O4/c1-17-6-2-5(14(15)16)4(3-12)13-7(6)18-8(9,10)11/h2H,3,12H2,1H3
- InChIKey: HVXMGEFLIGLWAT-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C=C(C(CN)=N1)[N+](=O)[O-])OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 296
- トポロジー分子極性表面積: 103
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089151-1g |
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine |
1806182-37-5 | 97% | 1g |
$1,519.80 | 2022-03-31 |
2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
1806182-37-5 (2-(Aminomethyl)-5-methoxy-3-nitro-6-(trifluoromethoxy)pyridine) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 503537-97-1(4-bromooct-1-ene)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
